molecular formula C15H29N3OS B2978377 N-ethyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide CAS No. 866039-98-7

N-ethyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide

Cat. No.: B2978377
CAS No.: 866039-98-7
M. Wt: 299.48
InChI Key: ZUXMXDANWVWPIO-UHFFFAOYSA-N
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Description

N-ethyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide: is a complex organic compound with a molecular formula of C15H29N3OS . This compound is characterized by its unique structure, which includes an ethyl group, a pentylcyclohexyl carbonyl group, and a hydrazinecarbothioamide moiety. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the core cyclohexyl structure. Subsequently, the hydrazinecarbothioamide moiety is added through a series of reactions involving hydrazine and thioamide derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: In biological research, it may serve as a probe or inhibitor in studying enzyme activities and metabolic pathways.

Industry: In industry, it can be used in the production of advanced materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which N-ethyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

  • N-ethyl-2-[(3-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide

  • N-ethyl-2-[(2-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide

  • N-ethyl-2-[(4-hexylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide

Uniqueness: N-ethyl-2-[(4-pentylcyclohexyl)carbonyl]-1-hydrazinecarbothioamide stands out due to its specific structural features, which influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-ethyl-3-[(4-pentylcyclohexanecarbonyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3OS/c1-3-5-6-7-12-8-10-13(11-9-12)14(19)17-18-15(20)16-4-2/h12-13H,3-11H2,1-2H3,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXMXDANWVWPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)NNC(=S)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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